Cas no 929074-47-5 (8-chloropyrido[3,4-b]pyrazine)
8-chloropyrido[3,4-b]pyrazine Chemical and Physical Properties
Names and Identifiers
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- 8-chloropyrido[3,4-b]pyrazine
- 8-Chloro-pyrido[3,4-b]pyrazine
- 929074-47-5
- MFCD09834592
- AKOS006327883
- DTXSID50590289
- DB-307482
-
- MDL: MFCD09834592
- Inchi: 1S/C7H4ClN3/c8-5-3-9-4-6-7(5)11-2-1-10-6/h1-4H
- InChI Key: PVQMPGJOPFGPJW-UHFFFAOYSA-N
- SMILES: ClC1=CN=CC2C1=NC=CN=2
Computed Properties
- Exact Mass: 165.00900
- Monoisotopic Mass: 165.009
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 142
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.7A^2
- XLogP3: 0.8
Experimental Properties
- PSA: 38.67000
- LogP: 1.67820
8-chloropyrido[3,4-b]pyrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-268440-10 mg |
8-Chloropyrido[3,4-b]pyrazine, |
929074-47-5 | 10mg |
¥1,346.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-268440-10mg |
8-Chloropyrido[3,4-b]pyrazine, |
929074-47-5 | 10mg |
¥1346.00 | 2023-09-05 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1799796-1g |
8-Chloropyrido[3,4-b]pyrazine |
929074-47-5 | 98% | 1g |
¥9366.00 | 2024-04-25 | |
| Crysdot LLC | CD11011301-1g |
8-Chloropyrido[3,4-b]pyrazine |
929074-47-5 | 95+% | 1g |
$1107 | 2024-07-19 | |
| abcr | AB284127-1g |
8-Chloro-pyrido[3,4-b]pyrazine; . |
929074-47-5 | 1g |
€1884.20 | 2025-04-15 | ||
| Ambeed | A212497-1g |
8-Chloropyrido[3,4-b]pyrazine |
929074-47-5 | 95+% | 1g |
$1115.0 | 2025-04-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT9854-100.0mg |
8-chloropyrido[3,4-b]pyrazine |
929074-47-5 | 97% | 100.0mg |
¥1200.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT9854-250.0mg |
8-chloropyrido[3,4-b]pyrazine |
929074-47-5 | 97% | 250.0mg |
¥2400.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT9854-500.0mg |
8-chloropyrido[3,4-b]pyrazine |
929074-47-5 | 97% | 500.0mg |
¥4200.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT9854-1.0g |
8-chloropyrido[3,4-b]pyrazine |
929074-47-5 | 97% | 1.0g |
¥7200.0000 | 2025-04-11 |
8-chloropyrido[3,4-b]pyrazine Suppliers
8-chloropyrido[3,4-b]pyrazine Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 8-chloropyrido[3,4-b]pyrazine
Professional Introduction to 8-Chloropyrido[3,4-b]pyrazine (CAS No. 929074-47-5)
8-chloropyrido[3,4-b]pyrazine, identified by its Chemical Abstracts Service number CAS No. 929074-47-5, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrido[3,4-b]pyrazine scaffold, which is a privileged structure known for its biological activity and potential therapeutic applications. The presence of a chlorine substituent at the 8-position introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.
The< strong>8-chloropyrido[3,4-b]pyrazine scaffold has been extensively studied for its pharmacological properties, particularly in the context of developing small-molecule inhibitors targeting various biological pathways. Recent advancements in medicinal chemistry have highlighted the utility of this scaffold in designing compounds with enhanced binding affinity and selectivity. The chlorine atom at the 8-position not only modulates the electronic distribution of the molecule but also influences its interactions with biological targets, making it a key feature for optimizing drug-like properties.
In recent years, there has been a surge in research focused on developing novel therapeutic agents based on< strong>pyrido[3,4-b]pyrazine derivatives. These compounds have shown promise in various preclinical studies as potential treatments for diseases such as cancer, inflammation, and neurodegenerative disorders. The< strong>8-chloropyrido[3,4-b]pyrazine derivative has been particularly investigated for its ability to modulate kinases and other enzymes involved in disease pathways. For instance, studies have demonstrated that derivatives of this scaffold can inhibit the activity of tyrosine kinases, which are often overexpressed in cancer cells.
The synthesis of< strong>8-chloropyrido[3,4-b]pyrazine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to introduce the chlorine substituent at the 8-position while maintaining the structural integrity of the pyrido[3,4-b]pyrazine core. These synthetic strategies often involve palladium-catalyzed cross-coupling reactions, nucleophilic substitution, and cyclization techniques to construct the desired heterocyclic framework.
The pharmacological evaluation of< strong>8-chloropyrido[3,4-b]pyrazine derivatives has revealed several interesting findings. In vitro studies have shown that these compounds exhibit significant inhibitory activity against various kinases and enzymes relevant to human health. Notably, derivatives of this scaffold have demonstrated potent activity against Janus kinases (JAKs), which play a crucial role in inflammatory responses. This has led to investigations into their potential as therapeutic agents for autoimmune diseases and chronic inflammation.
In addition to their kinase inhibition properties, research has also explored the potential of< strong>8-chloropyrido[3,4-b]pyrazine derivatives as scaffolds for developing drugs targeting other disease mechanisms. For example, studies have indicated that these compounds can interact with transcription factors and other regulatory proteins involved in cell signaling pathways. This broadens their therapeutic potential beyond kinase inhibition and suggests applications in treating a wide range of diseases.
The development of novel drug candidates often involves optimizing synthetic routes to improve scalability and cost-effectiveness. Recent innovations in synthetic chemistry have enabled the efficient production of< strong>8-chloropyrido[3,4-b]pyrazine derivatives on a larger scale. These advancements include the use of flow chemistry techniques and biocatalysis to enhance reaction efficiency and reduce environmental impact. Such improvements are crucial for translating promising preclinical findings into viable clinical candidates.
The structural diversity inherent in< strong>pyrido[3,4-b]pyrazine-based compounds allows for extensive molecular optimization through structure-activity relationship (SAR) studies. By systematically modifying various functional groups within the scaffold, researchers can fine-tune the pharmacological properties of these compounds. This approach has led to the identification of several potent and selective inhibitors with improved drug-like characteristics. The chlorine substituent at the 8-position plays a critical role in these SAR studies by influencing both potency and selectivity.
The preclinical development of< strong>8-chloropyrido[3,4-b]pyrazine-based drugs has advanced significantly in recent years. Multiple clinical trials are underway evaluating the safety and efficacy of these compounds in treating various diseases. Early-phase trials have shown encouraging results regarding their tolerability and biological activity. These findings provide a strong foundation for further clinical development and highlight the potential of this scaffold as a therapeutic agent.
The future directions for research on< strong>8-chloropyrido[3,4-b]pyrazine derivatives include exploring new synthetic methodologies and expanding their therapeutic applications. Advances in computational chemistry and artificial intelligence are expected to accelerate the discovery process by predicting novel molecular structures with desired pharmacological properties. Additionally, interdisciplinary approaches combining organic chemistry, biochemistry, and pharmacology will be essential for fully realizing the therapeutic potential of these compounds.
In conclusion,< strong>8-chloropyrido[3,4-b]pyrazine (CAS No. 929074-47-5) is a structurally intriguing compound with significant promise in pharmaceutical research. Its unique chemical properties make it an excellent scaffold for developing small-molecule inhibitors targeting various disease pathways. With ongoing advancements in synthetic chemistry and pharmacological evaluation, this compound is poised to contribute to next-generation therapeutic strategies.
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